5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid
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Overview
Description
5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid is an organic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a valeric acid chain with a keto group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine, which is commercially available or can be synthesized from pyridine through methylation.
Functionalization: The 6-methoxypyridine undergoes a series of functionalization reactions to introduce the valeric acid chain. This can be achieved through a Friedel-Crafts acylation reaction using a suitable acyl chloride, followed by oxidation to introduce the keto group.
Final Steps: The intermediate product is then subjected to further reactions to introduce the carboxylic acid group, completing the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other functional groups.
Substitution: The methoxy group on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy group and keto functionality play crucial roles in binding interactions and reactivity, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridine-3-carboxylic acid: Similar structure but lacks the valeric acid chain.
5-Oxovaleric acid: Contains the valeric acid chain but lacks the pyridine ring.
3-Methoxypyridine-5-carboxylic acid: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness
5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid is unique due to the combination of a methoxypyridine ring and a functionalized valeric acid chain
Properties
IUPAC Name |
5-(6-methoxypyridin-3-yl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-10-6-5-8(7-12-10)9(13)3-2-4-11(14)15/h5-7H,2-4H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITCYTVJGKKRSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642129 |
Source
|
Record name | 5-(6-Methoxypyridin-3-yl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-58-2 |
Source
|
Record name | 6-Methoxy-δ-oxo-3-pyridinepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(6-Methoxypyridin-3-yl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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